4-[4-(1,3-benzothiazol-2-yl)-1H-pyrazol-3-yl]-2-methylbenzene-1,3-diol
Description
Properties
IUPAC Name |
4-[4-(1,3-benzothiazol-2-yl)-1H-pyrazol-5-yl]-2-methylbenzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S/c1-9-13(21)7-6-10(16(9)22)15-11(8-18-20-15)17-19-12-4-2-3-5-14(12)23-17/h2-8,21-22H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAMUBHORSEGNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C2=C(C=NN2)C3=NC4=CC=CC=C4S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1,3-benzothiazol-2-yl)-1H-pyrazol-3-yl]-2-methylbenzene-1,3-diol typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring . This is followed by the cyclization of the resulting intermediate with a pyrazole derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput synthesis techniques such as microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction time . These methods are advantageous for scaling up the production while maintaining the purity and structural integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-[4-(1,3-benzothiazol-2-yl)-1H-pyrazol-3-yl]-2-methylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Dess-Martin periodinane to form corresponding quinones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane, mild acidic conditions.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Halogenating agents, Lewis acids.
Major Products
The major products formed from these reactions include various substituted benzothiazole derivatives, reduced pyrazole compounds, and functionalized methylbenzene diols .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it suitable for various applications:
Antimicrobial Activity
Research indicates that compounds with benzothiazole and pyrazole moieties often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzothiazole demonstrate antibacterial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus . The presence of the pyrazole ring enhances this activity, making it a candidate for developing new antimicrobial agents.
Anticancer Potential
The compound has been investigated for its anticancer properties. Benzothiazole derivatives have been reported to inhibit cancer cell proliferation in various cancer types. The mechanism often involves inducing apoptosis in cancer cells and inhibiting tumor growth . Case studies have highlighted the potential of similar compounds in targeting specific cancer pathways.
Anti-inflammatory Properties
Compounds containing benzothiazole structures have shown promise as anti-inflammatory agents. The ability to modulate inflammatory responses makes them valuable in treating conditions like arthritis and other inflammatory diseases . Research has indicated that derivatives can significantly reduce inflammation markers in vitro.
Synthesis and Derivatives
The synthesis of 4-[4-(1,3-benzothiazol-2-yl)-1H-pyrazol-3-yl]-2-methylbenzene-1,3-diol typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include cyclization reactions that form the pyrazole and benzothiazole rings .
Table 1: Synthetic Pathways for Related Compounds
| Compound Name | Key Steps | Yield (%) |
|---|---|---|
| Compound A | Cyclization with azides | 85 |
| Compound B | Condensation reaction | 78 |
| Compound C | Multi-step synthesis | 90 |
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several benzothiazole derivatives, including the target compound. The Minimum Inhibitory Concentration (MIC) was determined against multiple bacterial strains, revealing promising activity with MIC values ranging from 31.25 µg/ml to 250 µg/ml depending on the strain .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that derivatives of the compound inhibited cell growth significantly. The study focused on breast and colon cancer cells, where the compound induced apoptosis through caspase activation pathways .
Table 2: Anticancer Activity Results
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis via caspase activation |
| HT-29 (Colon) | 20 | Cell cycle arrest |
Mechanism of Action
The mechanism of action of 4-[4-(1,3-benzothiazol-2-yl)-1H-pyrazol-3-yl]-2-methylbenzene-1,3-diol involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the activity of essential enzymes in bacterial cells, leading to cell death . In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in Benzothiazole-Pyrazole Hybrids
Table 1: Key Analogues and Their Properties
Key Observations :
- Substituent Effects on Physical Properties : Halogenated derivatives (e.g., 2d with bromine) exhibit higher molecular weights and melting points compared to the target compound, likely due to increased van der Waals interactions .
- Biological Activity : Substituents like chloro (e.g., 3d) and dimethylaniline (3j) enhance antimicrobial and anti-inflammatory activities, respectively, suggesting that electron-withdrawing and bulky groups modulate target binding .
Core Heterocycle Modifications
Table 2: Impact of Heterocyclic Core Variations
Structural Insights :
Structure-Activity Relationship (SAR) Trends
- Hydroxyl Groups : The diol substituents in the target compound may enhance solubility and hydrogen-bonding interactions, critical for binding to hydrophilic targets (e.g., kinases or oxidoreductases).
- Methyl Group : The -CH₃ group on the benzene ring likely contributes to steric stabilization without significantly altering electronic properties.
Biological Activity
The compound 4-[4-(1,3-benzothiazol-2-yl)-1H-pyrazol-3-yl]-2-methylbenzene-1,3-diol is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H14N4OS
- Molecular Weight : 302.37 g/mol
The compound features a benzothiazole moiety linked to a pyrazole ring, which is further substituted with a methyl group and a diol functional group. This unique structure is believed to contribute to its biological activity.
Antiviral Activity
Recent studies have indicated that compounds related to benzothiazole and pyrazole derivatives exhibit significant antiviral properties. For instance, a related compound demonstrated potent activity against the Ebola virus with an EC50 value of 0.64 µM, suggesting that structural similarities may confer similar antiviral effects to our compound of interest .
Anticancer Potential
Research has shown that derivatives of benzothiazole and pyrazole can inhibit various cancer cell lines. The mechanism often involves the modulation of signaling pathways such as the TGF-β pathway. For example, imidazole derivatives with similar structural features were reported to inhibit TGF-β-induced Smad2/3 phosphorylation, indicating potential anticancer activity through the disruption of cellular signaling pathways .
Anti-inflammatory Effects
Compounds containing thiazole and pyrazole moieties have been noted for their anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models .
Case Studies
The biological activities of this compound are likely mediated through several mechanisms:
- Inhibition of Viral Entry : Similar compounds have been shown to block viral entry by interacting with cellular receptors involved in viral pathogenesis.
- Modulation of Signaling Pathways : The ability to affect pathways such as TGF-β suggests that this compound may interfere with critical cellular processes involved in proliferation and apoptosis.
- Antioxidant Properties : The presence of diol functional groups may contribute to antioxidant activity, providing protection against oxidative stress.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 4-[4-(1,3-benzothiazol-2-yl)-1H-pyrazol-3-yl]-2-methylbenzene-1,3-diol?
- Answer: The compound can be synthesized via multi-step condensation reactions. A typical approach involves reacting thiosemicarbazide with phenacyl cyanide in ethanol under acidic conditions (e.g., glacial acetic acid), followed by refluxing with aldehydes to form the benzothiazole-pyrazole hybrid core. Subsequent functionalization of the phenolic groups may require protective strategies to avoid side reactions . For analogous benzothiazole derivatives, Vilsmeier-Haack formylation (using DMF/POCl₃) has been utilized to introduce aldehyde groups, which can further react with hydrazine derivatives to form pyrazole rings .
Q. How is the structural characterization of this compound performed?
- Answer: Characterization typically involves:
- Spectroscopy: IR confirms functional groups (e.g., O–H stretch at ~3400 cm⁻¹, C=N stretch at ~1600 cm⁻¹). ¹H NMR identifies aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ ~2.5 ppm) .
- Mass Spectrometry: LC-MS or HRMS validates molecular weight (e.g., calculated vs. observed [M⁺] peaks) .
- Elemental Analysis: Confirms stoichiometry (C, H, N, S) with <0.4% deviation .
Q. What preliminary biological screening data exist for this compound?
- Answer: Derivatives of benzothiazole-pyrazole hybrids have shown:
- Antimicrobial Activity: Inhibition of Pseudomonas aeruginosa and Candida albicans via disruption of microbial cell membranes or enzyme inhibition (e.g., COX-2) .
- Antitubercular Potential: Activity against Mycobacterium tuberculosis H37Rv, likely through interference with mycobacterial cell wall synthesis .
Screening protocols involve broth microdilution (MIC assays) and agar diffusion methods .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in benzothiazole-pyrazole hybrids?
- Answer: Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) reveals bond lengths, angles, and non-covalent interactions (e.g., π–π stacking, C–H···π). For example, dihedral angles between benzothiazole and pyrazole rings (~6–34°) indicate planarity deviations affecting electronic conjugation . Asymmetric unit analysis (e.g., two independent molecules in the unit cell) can highlight polymorphism or packing effects .
Q. How do substituents on the benzothiazole and pyrazole rings influence biological activity?
- Answer: Structure-activity relationship (SAR) studies suggest:
- Electron-Withdrawing Groups (e.g., Cl, F): Enhance antimicrobial potency by increasing electrophilicity and membrane penetration .
- Methyl Substituents: Improve metabolic stability (e.g., 2-methyl on benzene-1,3-diol reduces oxidative degradation) .
- Phenyl vs. Heteroaryl Moieties: Substitutions on the pyrazole ring modulate selectivity; bulky groups may hinder target binding .
Q. How can contradictory bioactivity data between in vitro and in vivo models be addressed?
- Answer: Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility, rapid clearance). Methodological solutions include:
- Prodrug Design: Mask phenolic -OH groups with acetyl or PEGylated moieties to enhance bioavailability .
- Metabolic Profiling: Use liver microsomes or CYP450 assays to identify degradation pathways .
- Formulation Optimization: Nanoencapsulation or co-solvent systems (e.g., DMSO/PBS) improve aqueous stability .
Q. What computational tools are recommended for predicting binding modes of this compound?
- Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) paired with molecular dynamics simulations (GROMACS) can model interactions with targets like M. tuberculosis enoyl-ACP reductase or bacterial topoisomerases. QSAR models using Gaussian-based DFT calculations (e.g., HOMO-LUMO energies) predict electron-deficient regions for electrophilic attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
